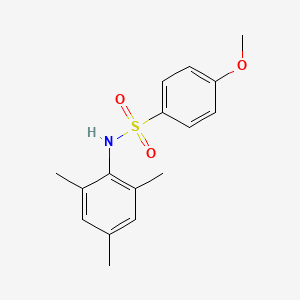![molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
Overview
Description
GSTO1-IN-1 is a potent inhibitor of glutathione S-transferase omega 1, an enzyme that plays a crucial role in the metabolism of xenobiotics and carcinogens. This compound has been shown to have significant potential in modulating inflammatory responses and has been studied for its therapeutic applications in various inflammatory conditions .
Mechanism of Action
Target of Action
GSTO1-IN-1, also known as 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide, primarily targets the Glutathione S-Transferase Omega 1 (GSTO1) . GSTO1 is a member of the Omega-class glutathione transferases (GSTs) and plays a significant role in the glutathionylation cycle, which is a crucial mechanism regulating protein function . GSTO1 has been found to be highly expressed
Biochemical Analysis
Biochemical Properties
The compound 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide plays a role in biochemical reactions, particularly those involving the Omega-class glutathione transferases (GSTs) . It has been found to interact with key signaling proteins, potentially explaining its requirement for catalytically active GSTO1-1 in LPS-stimulated pro-inflammatory signaling through the TLR4 receptor .
Cellular Effects
2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to our understanding of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSTO1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, purification steps, and characterization using spectroscopic methods .
Industrial Production Methods
Industrial production of GSTO1-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification using chromatography techniques. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
GSTO1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert GSTO1-IN-1 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of GSTO1-IN-1. Substitution reactions result in compounds with different functional groups .
Scientific Research Applications
GSTO1-IN-1 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool to study the inhibition of glutathione S-transferase omega 1 and its role in detoxification processes.
Biology: Investigated for its effects on cellular redox balance and its potential to modulate oxidative stress responses.
Medicine: Explored as a therapeutic agent for inflammatory diseases, including colitis and obesity-related inflammation.
Industry: Utilized in the development of anti-inflammatory drugs and as a research tool in drug discovery
Comparison with Similar Compounds
GSTO1-IN-1 is unique in its high potency and specificity for glutathione S-transferase omega 1. Similar compounds include:
TLK 117: Another inhibitor of glutathione S-transferase, but with different specificity and potency.
ML175: A specific inhibitor of glutathione S-transferase omega 1, used in studies of inflammatory signaling.
CTK7A: An inhibitor with broader specificity for various glutathione S-transferases.
GSTO1-IN-1 stands out due to its high specificity and effectiveness in modulating inflammatory responses, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHYODCKTNLFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



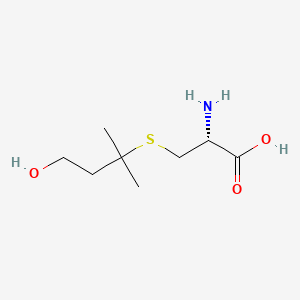
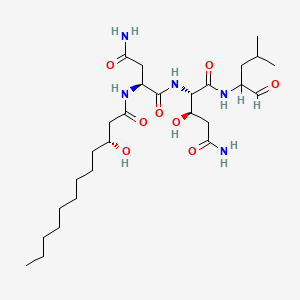
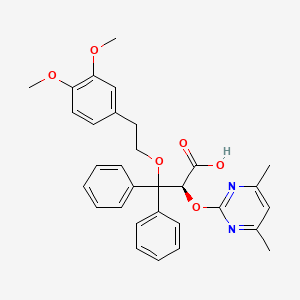
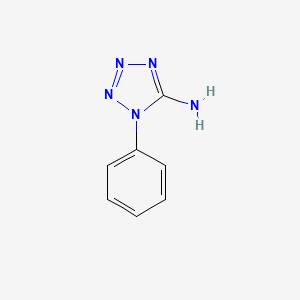
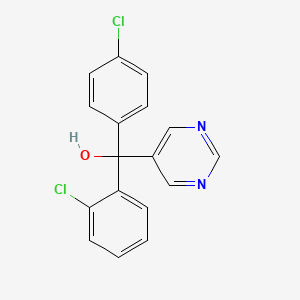
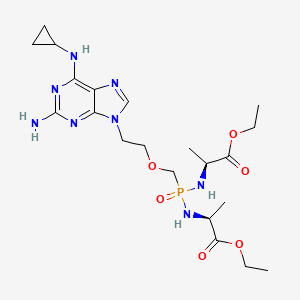
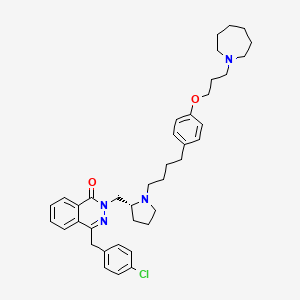


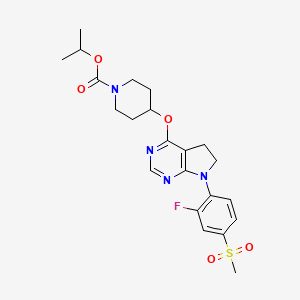
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
